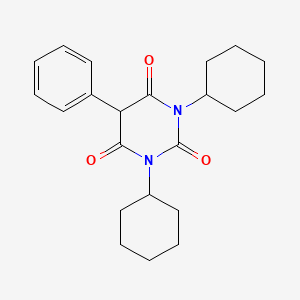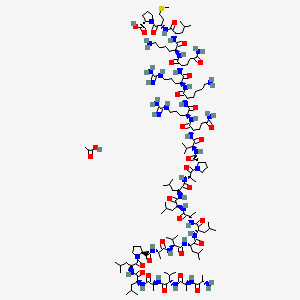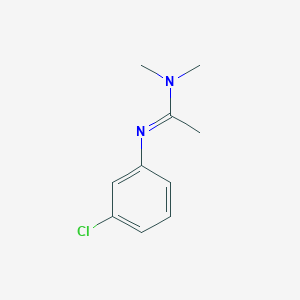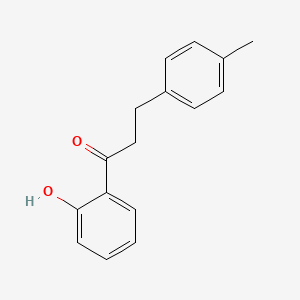
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxyphenyl group and a p-tolyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and p-tolualdehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature, followed by acidification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1-(2-hydroxyphenyl)-3-(p-tolyl)propan-1-ol.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyphenyl)-2-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one is unique due to the presence of both hydroxyphenyl and p-tolyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields.
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-3-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O2/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9,17H,10-11H2,1H3 |
Clé InChI |
ZENLLPKFNHYMQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



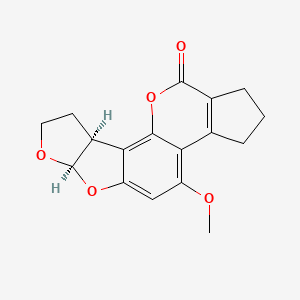


![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
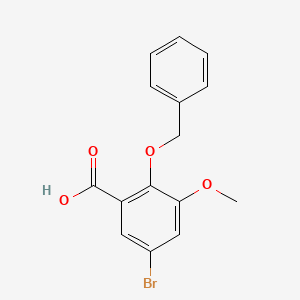

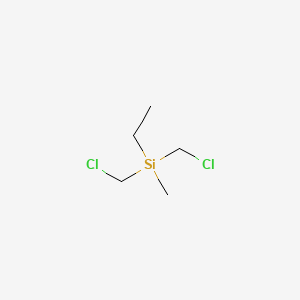
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)


